molecular formula C10H9ClF3NO2 B14844917 Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate

Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate

Cat. No.: B14844917
M. Wt: 267.63 g/mol
InChI Key: LZSSNMAXHPTZBL-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group, a chloro group, and an ethyl acetate moiety attached to a pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of a suitable pyridine precursor using reagents such as trifluoromethylsilane or sodium trifluoroacetate . The reaction conditions often require the presence of a catalyst, such as palladium, and may be carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate is primarily influenced by its trifluoromethyl and chloro groups. These groups can interact with biological targets, such as enzymes and receptors, through various mechanisms:

Comparison with Similar Compounds

Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C10H9ClF3NO2

Molecular Weight

267.63 g/mol

IUPAC Name

ethyl 2-[4-chloro-6-(trifluoromethyl)pyridin-2-yl]acetate

InChI

InChI=1S/C10H9ClF3NO2/c1-2-17-9(16)5-7-3-6(11)4-8(15-7)10(12,13)14/h3-4H,2,5H2,1H3

InChI Key

LZSSNMAXHPTZBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=CC(=C1)Cl)C(F)(F)F

Origin of Product

United States

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